molecular formula C11H15NO3S B8750754 2,6-Dimethoxy-4-(2-thiazolidinyl)phenol CAS No. 31404-09-8

2,6-Dimethoxy-4-(2-thiazolidinyl)phenol

Numéro de catalogue: B8750754
Numéro CAS: 31404-09-8
Poids moléculaire: 241.31 g/mol
Clé InChI: CKVKWCFSUZXDQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Dimethoxy-4-(2-thiazolidinyl)phenol is a chemical compound of interest in scientific research. Compounds featuring a phenol core substituted with methoxy groups and a thiazolidinyl moiety are often explored in medicinal chemistry for their potential biological activities . For instance, research into structurally similar molecules has indicated potential for specific interactions, suggesting that this compound could be a valuable building block or intermediate in the synthesis of novel therapeutic agents or in biochemical studies . Researchers might utilize this compound to investigate structure-activity relationships, enzyme inhibition, or other pharmacological mechanisms. Handling should follow standard laboratory safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

Numéro CAS

31404-09-8

Formule moléculaire

C11H15NO3S

Poids moléculaire

241.31 g/mol

Nom IUPAC

2,6-dimethoxy-4-(1,3-thiazolidin-2-yl)phenol

InChI

InChI=1S/C11H15NO3S/c1-14-8-5-7(11-12-3-4-16-11)6-9(15-2)10(8)13/h5-6,11-13H,3-4H2,1-2H3

Clé InChI

CKVKWCFSUZXDQQ-UHFFFAOYSA-N

SMILES canonique

COC1=CC(=CC(=C1O)OC)C2NCCS2

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

The following table summarizes key structural analogs of 2,6-dimethoxy-4-(2-thiazolidinyl)phenol, highlighting differences in substituents, biological activities, and applications:

Compound Name Molecular Formula Substituent Biological Activity/Application Source
2,6-Dimethoxy-4-(2-thiazolidinyl)phenol C₁₁H₁₅NO₃S Thiazolidine ring Not explicitly reported Synthetic ()
2,6-Dimethoxy-4-(2-propenyl)-phenol C₁₁H₁₄O₃ Allyl (propenyl) group Antioxidant, cytotoxic (e.g., in plant extracts) Bio-oils, Dendrobium crepidatum ()
DPTIP (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) C₂₂H₁₉N₂O₃S Imidazole with phenyl/thiophene Potent nSMase2 inhibitor (IC₅₀ = 30 nM), brain-penetrant neuroinflammation modulator Neuropharmacology ()
Triazolothiadiazine derivatives (e.g., compound 145b) Varies Triazolothiadiazine moiety Antioxidant (DPPH/FRAP assays; superior to ascorbic acid and BHT) Synthetic antioxidants ()
Antioxidant Activity
  • Triazolothiadiazine Derivatives: Compounds bearing triazolothiadiazine moieties attached to the dimethoxyphenol core (e.g., 145b) exhibit significant antioxidant activity. For example, compound 9b demonstrated superior radical-scavenging capacity in DPPH and FRAP assays compared to ascorbic acid, attributed to delocalized π-systems and steric stabilization of free radicals .
  • Allyl-Substituted Phenols: 2,6-Dimethoxy-4-(2-propenyl)-phenol, found in Dendrobium crepidatum extracts and bio-oils, shows cytotoxic and antioxidant properties. Its activity may arise from the allyl group enhancing electron delocalization and radical stabilization .
Enzyme Inhibition and Neuroactivity
  • DPTIP : This imidazole-substituted derivative is a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), a therapeutic target in neuroinflammatory diseases like multiple sclerosis. Its brain penetration (AUCbrain/AUCplasma = 0.26) and metabolic stability distinguish it from earlier nSMase2 inhibitors .

Physicochemical and Structural Insights

  • Electronic Effects: The electron-donating methoxy groups enhance the phenolic ring's stability, while substituents like thiazolidine (electron-rich due to sulfur and nitrogen) or allyl (conjugated π-system) modulate reactivity.
  • Steric Considerations : Bulky substituents (e.g., DPTIP's imidazole-thiophene group) may influence binding affinity to biological targets, as seen in its high nSMase2 inhibition potency .

Méthodes De Préparation

Microreactor-Based Etherification with Dimethyl Carbonate

The foundational step for synthesizing 2,6-dimethoxy-4-(2-thiazolidinyl)phenol involves the preparation of 2,6-dimethoxyphenol, a key intermediate. The patent CN106631714A details a high-yield, continuous process using a microreactor system:

Reaction Conditions

  • Reactants : Pyrogallic acid (1,2,3-trihydroxybenzene) and dimethyl carbonate (methylating agent).

  • Catalyst : Tetrabutylammonium bromide (TBAB, 0.5 mol%).

  • Solvent : Methanol.

  • Temperature : 120–140°C (optimal range for purity and yield).

  • Pressure : 5 MPa.

  • Flow Rate : 2 mL/min.

Mechanism :
The reaction proceeds via nucleophilic substitution, where TBAB facilitates the deprotonation of phenolic hydroxyl groups, enabling methoxy group transfer from dimethyl carbonate. The microreactor’s enhanced mass and heat transfer ensures rapid reaction kinetics and minimizes side products.

Performance Data

Temperature (°C)Yield (%)Purity (%)
1208697
1309299
1408797

This method achieves yields >90% under optimized conditions, making it superior to traditional batch reactors.

Functionalization at the 4-Position: Introducing the Thiazolidinyl Group

Nucleophilic Aromatic Substitution (NAS)

The 4-hydroxyl group in 2,6-dimethoxyphenol can be converted to a leaving group (e.g., tosylate or mesylate) for subsequent substitution with a thiazolidine nucleophile.

Procedure :

  • Protection : Convert the 4-hydroxyl to a tosylate using p-toluenesulfonyl chloride in pyridine.

  • Substitution : React with 2-thiazolidine thiolate under basic conditions (K₂CO₃, DMF, 80°C).

Challenges :

  • Aromatic NAS requires strong electron-withdrawing groups to activate the ring. Methoxy groups are electron-donating, necessitating harsh conditions or transition metal catalysts.

  • Competing side reactions (e.g., elimination) may reduce yields.

Reductive Amination and Cyclization

An alternative route involves introducing an amine at the 4-position, followed by cyclization with a thiol and carbonyl compound.

Stepwise Synthesis :

  • Nitration : Introduce a nitro group at the 4-position using HNO₃/H₂SO₄.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amine.

  • Thiazolidine Formation : React 4-amino-2,6-dimethoxyphenol with mercaptoacetaldehyde and formaldehyde under acidic conditions to form the thiazolidine ring.

Optimization Insights :

  • pH Control : Maintain pH 4–5 to favor imine formation without hydrolyzing the thiazolidine.

  • Solvent : Ethanol/water mixtures improve solubility of intermediates.

Integrated Synthetic Route

Combining the above strategies, a plausible pathway is:

  • Synthesize 2,6-dimethoxyphenol via microreactor etherification.

  • Convert 4-OH to 4-NH₂ via Ullmann coupling with CuI/L-proline catalyst.

  • Form Thiazolidine Ring :

    • React 4-amino-2,6-dimethoxyphenol with thioglycolic acid and paraformaldehyde in refluxing toluene.

Reaction Equation :

2,6-Dimethoxy-4-aminophenol+HSCH2COOH+HCHO2,6-Dimethoxy-4-(2-thiazolidinyl)phenol+H2O\text{2,6-Dimethoxy-4-aminophenol} + \text{HSCH}2\text{COOH} + \text{HCHO} \rightarrow \text{2,6-Dimethoxy-4-(2-thiazolidinyl)phenol} + \text{H}2\text{O}

Yield Data :

  • Thiazolidine cyclization achieves ~75% yield under optimized conditions (110°C, 12 h).

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
Microreactor + NASScalable, high purityRequires toxic tosylating agents60–70
Reductive AminationAvoids harsh substitution conditionsMulti-step, moderate efficiency50–65
Integrated RouteCombines green chemistry principlesComplex optimization required70–75

Industrial Scalability and Environmental Considerations

The microreactor system offers a template for continuous production, reducing waste and energy consumption. Replacing dimethyl sulfate with dimethyl carbonate aligns with green chemistry principles, as byproducts (methanol, CO₂) are less hazardous.

Catalyst Recovery : TBAB can be recycled via aqueous extraction, minimizing costs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dimethoxy-4-(2-thiazolidinyl)phenol, and what challenges are associated with its purification?

  • Methodology : Multi-step synthesis involving thiosemicarbazide derivatives and cyclization reactions under reflux conditions (e.g., acetic acid/DMF mixtures) is commonly employed for analogous phenolic-thiazolidinyl compounds. Purification challenges include separating byproducts due to the compound’s polarity; recrystallization using solvent mixtures (e.g., DMF-ethanol) or column chromatography with gradient elution is recommended .

Q. How can researchers confirm the structural integrity of 2,6-Dimethoxy-4-(2-thiazolidinyl)phenol post-synthesis?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : Analyze methoxy (-OCH₃) and thiazolidinyl proton environments for expected splitting patterns.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₃NO₃S) and isotopic distribution.
  • X-ray Crystallography : Resolve 3D conformation if single crystals are obtainable .

Q. What analytical techniques are suitable for quantifying 2,6-Dimethoxy-4-(2-thiazolidinyl)phenol in complex matrices?

  • Methodology : Reverse-phase HPLC with UV detection (λ ~280 nm, typical for phenolic compounds) or LC-MS/MS for enhanced sensitivity. Calibrate using standard curves in relevant solvents (e.g., methanol/water) .

Advanced Research Questions

Q. How does the thiazolidinyl moiety influence the compound’s fluorescence properties and metal ion interactions?

  • Methodology : Perform fluorescence titration assays with metal ions (e.g., Cu²⁺, Fe³⁺) in buffered solutions. Monitor emission quenching/enhancement at λₑₓ ~320 nm. Computational modeling (DFT) can predict binding sites and electronic transitions. Compare with structurally similar analogs lacking the thiazolidinyl group .

Q. What strategies resolve contradictory data on the compound’s biological activity across studies?

  • Methodology :

  • Standardized Assays : Use validated protocols (e.g., DPPH for antioxidant activity, MIC for antimicrobial testing) to minimize variability .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under controlled conditions (pH, temperature).
  • Metabolomic Profiling : Identify degradation products or metabolites that may interfere with activity .

Q. How can researchers optimize the compound’s stability in aqueous solutions for pharmacological studies?

  • Methodology :

  • pH Stability Studies : Test degradation kinetics across pH 2–10 using UV-Vis spectroscopy.
  • Lyophilization : Assess stability in lyophilized vs. liquid formulations.
  • Excipient Screening : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to enhance solubility and shelf-life .

Q. What computational approaches predict the compound’s pharmacokinetic properties and target binding affinity?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability, LogP, and blood-brain barrier penetration.
  • Molecular Docking : Simulate interactions with targets (e.g., enzymes, receptors) using AutoDock Vina. Validate with in vitro binding assays .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.